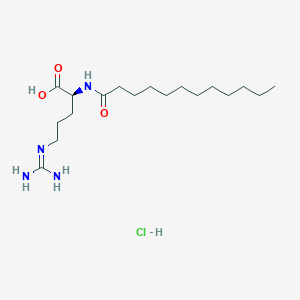

Lauroyl Arginine Hydrochloride

Beschreibung

BenchChem offers high-quality Lauroyl Arginine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl Arginine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181434-85-5 | |

| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Nα-Lauroyl-L-Arginine Hydrochloride (CAS 42492-22-8): Physicochemical Profile & Bio-Application

[1]

Executive Summary

Nα-Lauroyl-L-arginine hydrochloride (CAS 42492-22-8), often abbreviated as LAS or Lauroyl Arginine , is an amino acid-based cationic surfactant.[1][2] While frequently encountered as the primary metabolite and synthesis intermediate of the broad-spectrum preservative Ethyl Lauroyl Arginate HCl (LAE) , LAS possesses distinct physicochemical properties that drive its utility in cosmetic formulations and drug delivery systems.

This guide dissects the molecular architecture, synthesis pathways, and analytical characterization of CAS 42492-22-8. It specifically addresses the critical distinction between the free acid form (LAS) and its ethyl ester derivative (LAE) to prevent common formulation errors in stability and solubility profiling.

Molecular Architecture & Physicochemical Profile[1][3]

Structural Identity

Unlike traditional quaternary ammonium surfactants, Lauroyl Arginine is derived from the condensation of naturally occurring L-arginine and lauric acid. It exists as a zwitterion at neutral pH but forms a cationic hydrochloride salt in acidic conditions.[1]

| Property | Specification |

| Chemical Name | Nα-Dodecanoyl-L-arginine hydrochloride |

| CAS Number | 42492-22-8 |

| Molecular Formula | C₁₈H₃₆N₄O₃[1][3][4] · HCl |

| Molecular Weight | 356.51 g/mol (Free Acid); ~392.9 g/mol (HCl Salt) |

| pKa (approx.) | ~3.5 (Carboxyl), ~11-12 (Guanidino) |

| Physical Form | White to off-white crystalline powder |

| Solubility (Water) | Low (< 0.1 mM) compared to its ethyl ester (LAE) |

| Critical Micelle Conc.[1] (CMC) | ~4-5 mM (pH dependent) |

The "LAS vs. LAE" Distinction

Critical Insight: Researchers often confuse CAS 42492-22-8 (LAS) with CAS 60372-77-2 (Ethyl Lauroyl Arginate HCl, LAE).[1]

-

LAE (Ester): Highly water-soluble (>247 g/kg), potent antimicrobial, hydrolyzes into LAS.[1]

-

LAS (Acid/Salt): Lower water solubility, amphoteric surfactant properties, functions as a mild conditioning agent and metabolic intermediate.[2]

Field Note: In stability testing of E243 (LAE) preservatives, the appearance of CAS 42492-22-8 is the primary indicator of hydrolytic degradation.

Synthesis & Manufacturing Quality Control

The synthesis of Lauroyl Arginine typically follows the Schotten-Baumann reaction conditions, acylating the

Synthetic Pathway

The reaction requires precise pH control (typically pH 10-11 for the reaction, followed by acidification) to favor N-acylation over O-acylation or hydrolysis.[1]

Figure 1: Synthesis workflow for Nα-Lauroyl-L-Arginine via Schotten-Baumann acylation.

Impurity Profile

When sourcing CAS 42492-22-8, the following impurities must be monitored via HPLC:

Biological Fate & Mechanism of Action

Metabolic Pathway (Safety Mechanism)

One of the defining features of Lauroyl Arginine is its "soft drug" nature. It is metabolically unstable in vivo, rapidly breaking down into endogenous compounds. This pathway underpins its GRAS (Generally Recognized As Safe) status when formed as a metabolite of LAE.[1][5]

Figure 2: Metabolic degradation pathway.[1] CAS 42492-22-8 serves as the central transient metabolite.[1]

Mechanism of Action

-

Surfactancy: The lauroyl tail inserts into lipid bilayers, while the guanidino head group interacts with phosphate head groups.

-

Antimicrobial Activity: While less potent than its ethyl ester (LAE), LAS retains mild antimicrobial properties by perturbing membrane potential, making it suitable for "preservative-booster" roles in cosmetics.[1]

Analytical Characterization Protocol

To distinguish Lauroyl Arginine (LAS) from Ethyl Lauroyl Arginate (LAE) and quantify purity, a Reverse-Phase HPLC method is required.[1] The following protocol is adapted from JECFA and EFSA standards for arginine-based surfactants.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Symmetry C18, 150 x 3.9 mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).[1]

-

Note: TFA is crucial to suppress the ionization of the carboxyl group and improve peak shape for the zwitterionic arginine moiety.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 215 nm (peptide bond absorption).[1]

-

Temperature: Ambient (25°C).

Retention Time Logic

-

LAS (CAS 42492-22-8): Elutes earlier (~2.2 min) due to the free carboxyl group making it more polar.[1]

-

LAE (Ethyl Ester): Elutes later (~4.3 min) due to the ethyl ester increasing hydrophobicity.[1]

Protocol Steps

-

Standard Preparation: Dissolve 25 mg of Nα-Lauroyl-L-arginine standard in 25 mL of mobile phase.

-

Sample Preparation: Accurately weigh 50 mg of sample; dissolve in mobile phase; sonicate for 5 mins to ensure complete solubilization of the salt.

-

System Suitability: Inject standard. Tailing factor should be < 2.0.[1]

-

Calculation: Use external standard calibration to quantify % w/w.

Applications in Formulation

Cosmetic & Personal Care[1][14]

-

Hair Conditioning: The cationic guanidino group binds to damaged (negatively charged) hair keratin, providing substantivity without the buildup associated with silicones.

-

Clean Beauty: Used as a biodegradable alternative to quaternary ammonium compounds (quats).[1]

Pharmaceutical Research[1]

-

Permeation Enhancer: Research indicates LAS can transiently disrupt the stratum corneum lipid organization, enhancing the transdermal delivery of hydrophilic drugs.

-

Self-Assembling Nanostructures: Due to its amphiphilic nature, LAS is investigated for forming catanionic vesicles when mixed with anionic surfactants, useful for drug encapsulation.[1]

References

-

EFSA Panel on Food Additives. (2007).[1] Opinion of the Scientific Panel on Food Additives... related to an application on the use of Ethyl lauroyl arginate as a food additive.[6] EFSA Journal.[1][6] Link[1]

-

JECFA (FAO/WHO). (2008).[1] Ethyl Lauroyl Arginate: Chemical and Technical Assessment. 69th Meeting. Link

-

PubChem. (2025).[1] Lauroyl Arginine (Compound CID 6451888).[1] National Library of Medicine.[1] Link

-

Ruckman, S. A., et al. (2004).[1] Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE).[1] Food and Chemical Toxicology.[1][6] Link

-

Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[1][7]Link

Sources

- 1. Lauroyl Arginine | C18H36N4O3 | CID 6451888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scent.vn [scent.vn]

- 4. N-Lauroyl-L-arginine | 42492-22-8 [sigmaaldrich.com]

- 5. LAUROYL ARGINATE ETHYL, A NATURAL PRESERVATIVE [chihonbio.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. cir-safety.org [cir-safety.org]

Architectural and Mechanistic Profiling of N-α-Lauroyl-L-Arginine Ethyl Ester Hydrochloride

Executive Summary

The molecule commonly referred to in industrial and pharmaceutical contexts as "Lauric arginate" or LAE is technically Ethyl-N-α-lauroyl-L-arginate hydrochloride . While its primary metabolite is the non-esterified N-α-lauroyl-L-arginine (LAS), it is the ethyl ester hydrochloride salt that serves as the highly potent, broad-spectrum cationic surfactant utilized in drug development and food preservation [1].

This whitepaper provides an in-depth technical analysis of LAE, detailing its amphiphilic molecular architecture, de novo synthesis protocols, self-validating physicochemical properties, and the biotransformation pathways that ensure its safe toxicokinetic profile.

Molecular Architecture & Physicochemical Profiling

The efficacy of LAE is strictly dictated by its tripartite molecular topology, which combines naturally occurring building blocks into a synthetic amphiphile [2]:

-

Hydrophilic Head (L-Arginine): The guanidinium group remains protonated across a wide pH range (pKa ~10–11), providing a strong net-positive charge critical for electrostatic attraction to bacterial membranes [2].

-

Hydrophobic Tail (Lauric Acid): A 12-carbon saturated fatty acid chain that enables deep insertion into the hydrophobic core of lipid bilayers [1].

-

Esterification (Ethyl Ester): The addition of the ethyl group masks the carboxylic acid of arginine, preventing zwitterion formation. This modification significantly lowers the polarity, optimizing the oil-water partition coefficient for membrane penetration [3].

Quantitative Physicochemical Data

Table 1: Standardized physicochemical parameters of Ethyl-N-α-lauroyl-L-arginate HCl.

| Parameter | Value | Analytical Significance |

| IUPAC Name | Ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate HCl | Defines stereochemistry and functional groups [1] |

| Molecular Formula | Confirms the hydrochloride salt form [1] | |

| Molar Mass | 421.02 g/mol | Essential for stoichiometric calculations [4] |

| Melting Point | 50.5°C – 58.0°C | Indicates polymorphic forms or moisture content [2] |

| Water Solubility | > 247 g/kg (at 20°C) | High solubility facilitates aqueous formulation[4] |

| Partition Coefficient | Drives localization to the aqueous phase in emulsions [3] | |

| Critical Micelle Conc. | 0.18% – 0.21% (w/v) | Threshold for self-assembly and surfactant efficacy [2] |

| Isoelectric Point (pI) | > 12 | Ensures cationic state across physiological pH ranges [2] |

De Novo Chemical Synthesis & Process Validation

The synthesis of LAE relies on a highly controlled, two-step esterification and amidation process. The following methodology outlines the industrial standard (adapted from LAMIRSA's patented process) with integrated self-validating controls [4].

Phase 1: Esterification of L-Arginine

-

Step 1: Suspend L-arginine monohydrochloride in absolute ethanol under an inert nitrogen (

) atmosphere to prevent moisture ingress. -

Step 2: Slowly add thionyl chloride (

) dropwise while maintaining the temperature at 0–5°C.-

Causality: Thionyl chloride is selected because it acts as an aggressive esterification agent while generating HCl in situ. This continuous HCl generation forces the reaction equilibrium forward and ensures the guanidinium group remains protonated, preventing unwanted side reactions.

-

-

Step 3: Heat the mixture to reflux. Monitor the reaction via Thin-Layer Chromatography (TLC) until the L-arginine is fully consumed. Distill off the excess ethanol to yield the intermediate, ethyl arginate dihydrochloride [4].

Phase 2: Schotten-Baumann Amidation

-

Step 4: Dissolve the ethyl arginate dihydrochloride intermediate in deionized water.

-

Step 5: Concurrently add lauroyl chloride and aqueous sodium hydroxide (NaOH) dropwise under vigorous stirring at 15–20°C.

-

Causality (The pH-Stat Method): The simultaneous addition is critical to maintain the pH strictly between 8 and 10. If the pH drops below 8, the amine nucleophile becomes protonated and unreactive. If the pH exceeds 10, the newly formed ethyl ester undergoes rapid base-catalyzed hydrolysis, destroying the product yield.

-

-

Step 6: Allow the reaction mixture to phase separate. The crude LAE precipitates as a white, hygroscopic solid.

-

Step 7 (Self-Validation): Filter, wash, and dry the precipitate. Validate the final batch using HPLC-UV. A successful synthesis must yield >85% LAE, with strict limits on residuals: <3% N-α-lauroyl-L-arginine (LAS) and <5% lauric acid[3].

Mechanism of Antimicrobial Action

LAE functions primarily as a membrane-active cationic surfactant. Unlike traditional antibiotics that target specific intracellular pathways, LAE's mechanism is physical and structural, which significantly reduces the likelihood of acquired microbial resistance [1].

-

Electrostatic Binding: The positively charged guanidinium headgroup of LAE is electrostatically attracted to the negatively charged phospholipids and lipopolysaccharides (in Gram-negative bacteria) or teichoic acids (in Gram-positive bacteria) on the cell envelope.

-

Hydrophobic Insertion: Following surface binding, the 12-carbon lauroyl chain intercalates into the hydrophobic core of the lipid bilayer.

-

Membrane Disruption: The insertion of these bulky amphiphilic molecules alters membrane fluidity, causing structural lesions. This leads to the leakage of intracellular ions (e.g.,

), loss of the proton motive force, and ultimate cell lysis [1].

Diagram 1: Antimicrobial mechanism of LAE via electrostatic binding and membrane disruption.

Metabolic Degradation & Toxicokinetics

A defining feature of LAE that elevates its status in drug development and food science is its rapid and predictable biotransformation into endogenous, non-toxic compounds. The acceptable daily intake (ADI) is established at 0.5 mg/kg bw due to this efficient clearance[3].

Upon ingestion or systemic absorption, LAE is subjected to enzymatic hydrolysis:

-

Ester Cleavage: Systemic esterases rapidly cleave the ethyl ester group, releasing ethanol and forming N-α-lauroyl-L-arginine (LAS) [2].

-

Amide Cleavage: Amidase enzymes subsequently cleave the lauroyl side chain, yielding free L-arginine and lauric acid . Lauric acid enters standard fatty acid

-oxidation [2]. -

Urea Cycle Integration: The liberated L-arginine is processed by the enzyme arginase into L-ornithine and urea. Urea is excreted via urine, while L-ornithine enters the citric acid cycle, ultimately degrading into

(exhaled) [1].

Diagram 2: Biotransformation and metabolic clearance pathway of LAE into endogenous compounds.

References

- PubChem - Nalpha-Lauroyl-L-arginine ethyl ester | C20H40N4O3 | CID 188214 URL

- Wikipedia - Ethyl lauroyl arginate URL

- ChemicalBook - N(ALPHA)

- FAO.

- Frontiers - Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review URL

- TCI Chemicals - Ethyl Lauroyl Arginate Hydrochloride | 60372-77-2 URL

- Ataman Kimya - ETHYL LAUROYL ARGINATE URL

- Earthworm Express - Ethyl Lauroyl Arginate (LAE)

Sources

A Technical Guide to Lauroyl Arginine Derivatives: Unraveling the Distinction Between Ethyl Lauroyl Arginate and its Core Precursor

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, clarifying the distinctions and relationship between Ethyl Lauroyl Arginate Hydrochloride and its closely related compound, Nα-lauroyl-L-arginine. While the term "Lauroyl Arginine Hydrochloride" is often used, it almost exclusively refers to the ethyl ester form, a crucial distinction for scientific and commercial applications.

Introduction: Decoding the Nomenclature

In the landscape of antimicrobial agents and surfactants, precision in chemical nomenclature is paramount. The compound commonly referred to as Lauroyl Arginine Hydrochloride is, in scientific and commercial contexts, Ethyl Lauroyl Arginate Hydrochloride (CAS 60372-77-2).[1][2][3] This molecule is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[4] The presence of the ethyl ester group is a defining characteristic that dictates its physicochemical properties and functional efficacy.

A distinct but related molecule is Nα-lauroyl-L-arginine (LAS) , which lacks the ethyl ester group. LAS is a primary metabolite of Ethyl Lauroyl Arginate and can also be a byproduct in its synthesis.[3][5] Understanding the structural and functional differences imparted by the ethyl group is critical for formulation, application, and metabolic studies.

Comparative Physicochemical Properties

The addition of an ethyl group to the carboxyl end of the arginine moiety significantly alters the molecule's properties. This is a key differentiator for researchers to consider in their work.

| Property | Ethyl Lauroyl Arginate Hydrochloride (ELA) | Nα-lauroyl-L-arginine (LAS) |

| CAS Number | 60372-77-2[1][2] | Not consistently available |

| Molecular Formula | C20H41ClN4O3[3] | C18H36N4O3 |

| Molecular Weight | 421.02 g/mol [2] | 356.5 g/mol |

| Appearance | White to off-white powder | Data not readily available |

| Solubility in Water | >247 g/kg at 20°C[2] | Significantly lower than ELA[5] |

| Key Functional Group | Ethyl ester | Carboxylic acid |

| Regulatory Status | Generally Recognized as Safe (GRAS) by FDA[6] | Not approved as a direct food additive |

Synthesis and the Significance of the Ethyl Ester

The synthesis of Ethyl Lauroyl Arginate Hydrochloride is a two-step process that underscores the intentional inclusion of the ethyl group for its functional benefits.

Experimental Protocol: Synthesis of Ethyl Lauroyl Arginate Hydrochloride

-

Esterification: L-arginine is reacted with ethanol, typically in the presence of a catalyst like thionyl chloride, to form L-arginine ethyl ester dihydrochloride.[4][7]

-

Acylation: The L-arginine ethyl ester dihydrochloride is then acylated with lauroyl chloride in an aqueous medium. The pH is carefully controlled during this step.[4][7]

-

Purification: The resulting Ethyl Lauroyl Arginate Hydrochloride is purified through filtration and drying.

During this process, incomplete esterification or hydrolysis can lead to the presence of Nα-lauroyl-L-arginine (LAS) as an impurity in the final product.[5]

Caption: Synthesis pathway of Ethyl Lauroyl Arginate HCl.

Mechanism of Action: A Tale of a Cationic Surfactant

The antimicrobial efficacy of Ethyl Lauroyl Arginate Hydrochloride stems from its nature as a cationic surfactant.[3] The positively charged guanidinium group of the arginine moiety interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic lauroyl tail into the lipid bilayer, disrupting membrane integrity and leading to cell death.

The ethyl esterification of the carboxyl group is crucial as it prevents the formation of a zwitterion at neutral pH, thereby maintaining the net positive charge of the molecule, which is essential for its antimicrobial activity. Nα-lauroyl-L-arginine, with its free carboxylic acid, would exhibit different charge characteristics depending on the pH, potentially reducing its efficacy as a cationic surfactant.

Caption: Mechanism of action of Ethyl Lauroyl Arginate HCl.

Applications in Research and Development

Ethyl Lauroyl Arginate Hydrochloride has a broad spectrum of applications owing to its efficacy and safety profile.

-

Food Preservation: It is widely used as a food preservative (E243) to inhibit the growth of bacteria, yeasts, and molds in various food products.[3] Its GRAS status makes it a favorable choice for clean-label products.[6]

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a preservative, preventing microbial contamination in products like creams, lotions, and shampoos.[8]

-

Pharmaceuticals: Its antimicrobial properties are being explored for topical pharmaceutical preparations and as a potential active ingredient in treatments for dermatological disorders and periodontal diseases.[1][3]

-

Drug Delivery: As a surfactant, it has potential applications in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

Metabolism and Toxicological Profile

Upon ingestion, Ethyl Lauroyl Arginate is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form Nα-lauroyl-L-arginine (LAS) and ethanol. Further hydrolysis breaks down LAS into lauric acid and L-arginine, all of which are endogenous substances that enter normal metabolic pathways.[3][4][9] This rapid breakdown into naturally occurring components contributes to its favorable safety profile.

Toxicological studies have demonstrated the low toxicity of Ethyl Lauroyl Arginate, supporting its use in food and cosmetic applications.[9]

Sources

- 1. CAS 60372-77-2: Ethyl-Nα-lauroyl-L-arginate hydrochloride [cymitquimica.com]

- 2. fao.org [fao.org]

- 3. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 4. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 8. Ethyl-Nα-Lauroyl-L-Arginate HCl Manufacturer, Supplier [vandvpharma.com]

- 9. iris.unimore.it [iris.unimore.it]

Dodecanoylarginine Hydrochloride: Surfactant Properties, Micellization Thermodynamics, and Critical Micelle Concentration (CMC)

Executive Summary: The Paradigm Shift Toward Amino Acid-Based Surfactants

In my tenure developing novel delivery systems and preservative frameworks, the industry's pivot toward amino acid-based surfactants (AAS) has been driven by an urgent need for high-performance, biodegradable, and biocompatible emulsifiers. Among these, Dodecanoylarginine hydrochloride (also known as N-lauroyl-L-arginine hydrochloride) and its esterified derivatives stand out. Characterized by a highly basic guanidinium headgroup and a C12 hydrophobic tail, this molecule exhibits exceptional surface activity, low toxicity, and broad-spectrum antimicrobial properties 1[1].

This whitepaper provides an in-depth technical analysis of its micellization thermodynamics, self-validating protocols for determining its Critical Micelle Concentration (CMC), and the mechanistic causality behind its biocidal efficacy.

Molecular Architecture and Interfacial Thermodynamics

The physicochemical behavior of dodecanoylarginine hydrochloride is fundamentally dictated by its amphiphilic structure. The hydrophobic dodecanoyl (lauroyl) chain drives the entropy-favorable expulsion from the aqueous phase, while the highly polar arginine headgroup anchors the molecule at the air-water or oil-water interface.

Crucially, the guanidinium moiety on the arginine side chain has a pKa of approximately 12.5. This ensures that the surfactant remains strictly cationic across virtually all physiologically and commercially relevant pH ranges. However, a common pitfall I observe in junior formulators is failing to account for the speciation of the carboxylate group. The non-esterified form, Nα-lauroyl-L-arginine (LAS), possesses a free carboxylate group (pKa ~2.2), rendering it an amphoteric zwitterion in neutral to mildly acidic conditions (above pH 5). This zwitterionic state drastically reduces its aqueous solubility to <0.1 mM 2[2].

To bypass this solubility limit while preserving the potent cationic charge, the carboxylate is typically esterified (e.g., Ethyl lauroyl arginate, LAE), which yields a highly soluble, stable cationic surfactant 3[3].

Fig 1: Thermodynamic progression of Dodecanoylarginine hydrochloride micellization.

Critical Micelle Concentration (CMC) Profiling

The Critical Micelle Concentration (CMC) is the foundational metric for any surfactant formulation, representing the threshold at which monomeric interfacial adsorption reaches saturation and thermodynamically stable micelles spontaneously form. For dodecanoylarginine derivatives, the CMC is highly sensitive to the esterification state of the carboxylate group and the length of the alkyl chain. Increasing the carbon chain length of the acyl group directly increases hydrophobicity, thereby lowering the CMC and improving antimicrobial properties4[4].

Table 1: Comparative CMC and Physicochemical Data

| Surfactant Variant | Acronym | Alkyl Chain | CMC Value | Key Characteristics |

| Nα-lauroyl-L-arginine | LAS / LA | C12 | < 0.1 mM (Amphoteric) | Poor aqueous solubility at pH > 5; highly sensitive to pH changes[2]. |

| Ethyl lauroyl arginate HCl | LAE | C12 | ~ 4.9 mM | High solubility, broad-spectrum antimicrobial, FDA/EFSA approved[5]. |

| Methyl lauroyl arginate HCl | LAM | C12 | ~ 5.2 mM | Monomeric precursor; slightly higher CMC due to shorter ester chain[4]. |

| Nα-myristoyl-L-arginine ethyl ester | MAE | C14 | ~ 1.1 mM | Lower CMC due to increased hydrophobicity; stronger antifungal properties[4]. |

Self-Validating Experimental Protocols for CMC Determination

A critical error in surfactant characterization is relying on a single analytical method. Trace impurities—such as unreacted dodecanoic acid or residual arginine from the synthesis process—can create a false "Gibbs minimum" in surface tension isotherms. To establish a robust formulation, I mandate orthogonal, self-validating protocols.

Protocol A: Isothermal Conductometry (Primary Method)

Because dodecanoylarginine hydrochloride is an ionic surfactant, conductometry is the most reliable primary method for CMC determination.

-

Stock Preparation: Prepare a 20 mM stock solution of the surfactant in ultrapure Milli-Q water (18.2 MΩ·cm). Causality: High purity water is strictly required to ensure background conductivity does not mask the micellization inflection point.

-

Thermal Equilibration: Maintain the titration vessel at a strict 25.0 ± 0.1 °C using a Peltier-jacketed beaker. Causality: Conductivity is highly temperature-dependent (varying ~2% per °C); thermal drift will invalidate the CMC curve.

-

Titration: Incrementally dose the stock solution into a known volume of water, recording the specific conductivity (κ) after a 3-minute equilibration per drop.

-

Validation Checkpoint (Self-Validation): Plot specific conductivity (κ) versus surfactant concentration. You must observe two distinct linear regions. The pre-CMC slope must be steeper than the post-CMC slope. Why? Below the CMC, highly mobile monomers contribute significantly to conductivity. Above the CMC, counterions (Cl⁻) become partially bound to the micellar Stern layer, reducing overall ionic mobility. If a third slope or non-linear curve appears, suspect counterion contamination.

Protocol B: Steady-State Pyrene Fluorescence Quenching (Orthogonal Validation)

To confirm the conductometry results, we probe the hydrophobic microenvironment directly using pyrene.

-

Probe Preparation: Prepare a 1 µM pyrene solution in water. Causality: Pyrene is highly hydrophobic; its emission spectrum is exquisitely sensitive to the polarity of its surrounding microenvironment.

-

Surfactant Titration: Create a serial dilution of the surfactant using the pyrene solution as the diluent, ensuring the pyrene concentration remains constant across all samples.

-

Spectroscopic Analysis: Excite the samples at 335 nm and measure the emission spectrum. Calculate the ratio of the first vibronic peak (I1, ~372 nm) to the third vibronic peak (I3, ~384 nm).

-

Validation Checkpoint (Self-Validation): The I1/I3 ratio for pure water is approximately 1.8. As the surfactant concentration crosses the CMC, the ratio must drop sharply to ~1.1–1.2. This confirms that the pyrene probe has successfully partitioned out of the bulk water and into the hydrophobic core of the newly formed micelles.

Fig 2: Self-validating pyrene fluorescence quenching workflow for CMC determination.

Antimicrobial Mechanism of Action (MOA)

Beyond simple emulsification, the cationic nature of dodecanoylarginine hydrochloride imparts potent biocidal properties. The primary target of these cationic surfactants is the bacterial cytoplasmic membrane, which carries a negative charge stabilized by divalent cations (Mg²⁺, Ca²⁺)3[3].

The mechanism is a sequential, thermodynamically driven process:

-

Electrostatic Anchoring: The highly basic guanidinium group is electrostatically attracted to the anionic phospholipid headgroups of the bacterial cell wall.

-

Translocation: The surfactant crosses the external cell envelopes and binds with high affinity to the outermost surface of the inner cytoplasmic membrane.

-

Hydrophobic Penetration: The C12 lauroyl chain physically inserts itself into the hydrophobic core of the lipid bilayer.

-

Lethal Disruption: This insertion causes membrane fluidization, loss of the proton motive force, and the leakage of critical intracellular contents, resulting in rapid cell death[3].

This mechanism is so effective that LAE, at concentrations around its CMC (4.9 mM), has been shown to completely eradicate viral infectivity—including enveloped viruses like SARS-CoV-2—by disrupting their protective lipid envelopes 5[5].

Fig 3: Stepwise antimicrobial mechanism of action for cationic arginine surfactants.

Conclusion

Dodecanoylarginine hydrochloride and its esterified derivatives represent a masterclass in rational surfactant design. By combining the permanent cationic charge of an arginine headgroup with the hydrophobic driving force of a lauroyl chain, formulators can achieve ultralow CMCs, robust micellization, and potent antimicrobial efficacy. However, realizing this potential requires strict adherence to self-validating analytical protocols to account for pH-dependent speciation and trace synthetic impurities.

References

-

Title: Ethyl lauroyl arginate - Wikipedia | Source: Wikipedia | URL: 3[3]

-

Title: Liquid foams stabilised by cellulose nanocrystals | Source: e-bip.org.pl | URL: 2[2]

-

Title: Ethyl lauroyl arginate - Wikipedia (Antiviral Efficacy) | Source: Wikipedia | URL: 5[5]

-

Title: Amino Acid-Based Surfactants for Biomedical Applications | Source: SciSpace | URL: 1[1]

-

Title: Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties | Source: sapub.org | URL: 4[4]

Sources

Physicochemical Profiling of Lauroyl Arginine Ethyl Ester Hydrochloride (LAE): Solubility Dynamics in Aqueous vs. Ethanolic Systems

[1]

Executive Summary

Lauroyl Arginine Ethyl Ester Hydrochloride (LAE) is a cationic surfactant derived from L-arginine, lauric acid, and ethanol.[2] Its utility in drug delivery and antimicrobial preservation is dictated by its amphiphilic nature.[2]

-

In Water: LAE exhibits high solubility (>247 g/kg) driven by the formation of micelles above a Critical Micelle Concentration (CMC) of ~0.18–0.21% (w/v).[2]

-

In Ethanol: LAE is freely soluble.[2][4][5] Ethanol acts as a good solvent for the hydrophobic lauroyl tail, preventing micellization and favoring a molecularly dispersed state.[2]

Critical Formulation Insight: While aqueous solubility is high, thermodynamic instability (hydrolysis) in water converts soluble LAE into insoluble

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule's distinct moieties is essential for predicting solubility behavior.[2]

| Property | Value / Characteristic | Relevance |

| Chemical Name | Ethyl-N | Active Pharmaceutical Ingredient (API) / Excipient |

| CAS Number | 60372-77-2 | Verification Identity |

| Molecular Weight | 421.02 g/mol | Diffusion & Permeability calculations |

| Structure | Cationic Head (Guanidino) + Hydrophobic Tail (C12) | Amphiphilic; drives self-assembly |

| pKa | ~10–11 (Guanidino group) | Remains cationic at physiological pH |

| Partition Coeff. | Log P < 0.1 (Olive oil/Water) | Prefers aqueous phase (despite C12 tail) |

Solubility Analysis: Water vs. Ethanol[4][7][13]

Aqueous Solubility: The Hydrophobic Effect

In water, LAE solubility is not merely "dissolution" but a self-assembly process.[2]

-

Mechanism: The water structure forces the hydrophobic dodecanoyl tails to cluster, minimizing entropic penalty.[2] This leads to micelle formation.[2][6][7]

-

Critical Micelle Concentration (CMC): The transition from monomer to micelle occurs at approximately 4–5 mM (~0.2% w/v).[2] Below this concentration, LAE exists as monomers; above it, additional LAE forms micelles.[2]

-

Temperature Sensitivity: Solubility generally increases with temperature, but hydrolytic degradation also accelerates significantly.[2]

Ethanolic Solubility: Solvation Dynamics

Ethanol (dielectric constant

-

Mechanism: The ethyl group of ethanol effectively solvates the lauroyl chain of LAE via van der Waals forces, while the hydroxyl group can H-bond with the arginine head.[2]

-

Micellization: Ethanol disrupts the "hydrophobic effect."[2] Consequently, micelles do not form in pure ethanol .[2] LAE exists as free monomers or small solvent-separated ion pairs.[2]

-

Limit: Freely soluble (miscible >20% w/v).

Comparative Visualization (Graphviz)[1]

The following diagram illustrates the structural difference in solvation between the two solvents.

Caption: Figure 1. Thermodynamic drivers of LAE solubility. Water forces micellization via entropy; ethanol solvates tails via enthalpy, preventing aggregation.[2]

Critical Stability Warning: The Hydrolysis Trap

Researchers often mistake "solubility" for "stability."[2] While LAE is highly soluble in water, it is chemically unstable over time.[2]

-

Reaction: Ethyl Lauroyl Arginate (Soluble) + H

Ongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Consequence: LAS has extremely low water solubility (<0.1 mM).[2][3]

-

Observation: An aqueous LAE solution left at room temperature for weeks will develop a white precipitate (LAS).[2]

-

Ethanol Advantage: Storing LAE in ethanolic stock solutions suppresses hydrolysis by shifting the equilibrium (Law of Mass Action) and reducing water activity.[2]

Experimental Protocols

Protocol A: Determination of CMC in Water (Conductivity Method)

Use this to verify the quality of your LAE raw material.[2] Impurities (salts/LAS) will distort the CMC.[2]

-

Preparation: Prepare a 20 mM stock solution of LAE in ultrapure water (Milli-Q).

-

Calibration: Calibrate conductivity meter with 0.01 M KCl standard.

-

Titration:

-

Place 50 mL of ultrapure water in a jacketed vessel at 25°C.

-

Measure baseline conductivity (

).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Add LAE stock in 10

L increments under constant stirring. -

Record

after stabilization (approx. 2 min per point).

-

-

Analysis: Plot

(y-axis) vs. Concentration (x-axis).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Result: The plot will show two linear regions with different slopes. The intersection point is the CMC.[2][7]

Protocol B: Solubility Limit Testing (Saturation Shake-Flask)

Applicable for both Water and Ethanol.[2]

-

Excess Addition: Add excess LAE solid to 10 mL of solvent (Water or Ethanol) in a glass vial until undissolved solid remains visible.

-

Equilibration: Shake at 200 rpm at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PVDF syringe filter (pre-heated to 25°C to prevent precipitation). -

Quantification: Dilute the filtrate and analyze via HPLC-UV (210 nm) or refractive index.

-

Note: For ethanol, high evaporation rates require rapid handling or sealed processing.[2]

-

Formulation Strategy Workflow

How to leverage these solubility differences in drug development:

Caption: Figure 2. Recommended workflow for handling LAE to maximize stability and solubility.

References

-

European Food Safety Authority (EFSA). (2007).[2][5] Scientific Opinion of the Panel on Food Additives... on a request from the Commission related to the use of Ethyl Lauroyl Arginate as a food additive.[2] The EFSA Journal.[2] Link[2]

-

Food and Agriculture Organization (FAO). (2008).[2][5] Ethyl Lauroyl Arginate: Chemical and Technical Assessment (CTA).[2] 69th JECFA.[2][10] Link

-

Asker, D., et al. (2009).[2][5] Antimicrobial activity of natural cationic surfactant, ethyl-N-dodecanoyl-L-arginate hydrochloride.[2][5] Journal of Agricultural and Food Chemistry.

-

Bakhshi, P., et al. (2021).[2] Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System.[2] MDPI Molecules.[2] Link[2]

-

PubChem. (2025).[2][9][10] Ethyl-Nalpha-lauroyl-L-arginate hydrochloride | C20H41ClN4O3.[2][4][10] National Library of Medicine.[2] Link[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. earthwormexpress.com [earthwormexpress.com]

- 6. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fao.org [fao.org]

- 9. Nalpha-Lauroyl-L-arginine ethyl ester | C20H40N4O3 | CID 188214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl-Nalpha-lauroyl-L-arginate hydrochloride | C20H41ClN4O3 | CID 25229630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cationic Amino Acid Surfactants: Mechanistic Principles & Application Protocols

Executive Summary

The shift from synthetic quaternary ammonium compounds (QACs) to Cationic Amino Acid Surfactants (CAAS) represents a critical evolution in biocompatible formulation. Unlike traditional surfactants (e.g., CTAB, BAC), CAAS utilize the naturally occurring positive charge of amino acids—primarily Arginine, Lysine, and Histidine—to drive interfacial activity.

This guide dissects the mechanism of action (MoA) of CAAS in two primary domains: antimicrobial efficacy and nucleic acid delivery . It provides field-validated protocols for characterizing these molecules, moving beyond theoretical chemistry into actionable experimental workflows.

Part 1: Molecular Architecture & Physicochemical Basis

The efficacy of a CAAS is dictated by its Structure-Activity Relationship (SAR) . You are not merely selecting a surfactant; you are engineering a molecular wedge designed to disrupt specific interfaces.

The Amphiphilic Design

A functional CAAS molecule consists of three critical domains:

-

The Polar Head (Cationic Driver): Usually an esterified or amidated amino acid (Arginine/Lysine). The guanidinium group in Arginine (

) ensures a permanent positive charge across a wide pH range, unlike Histidine ( -

The Hydrophobic Tail: Typically a fatty acid chain (

–-

Insight: Chain length dictates the Hydrophile-Lipophile Balance (HLB) .

(Lauric) is often the "Goldilocks" zone for antimicrobial action—long enough to penetrate membranes, but soluble enough to avoid precipitation.

-

-

The Linker: The bond (ester vs. amide) determines biodegradability. Esters hydrolyze rapidly (low toxicity), while amides offer stability for harsh formulation environments.

Monomeric vs. Gemini Architectures

-

Monomeric: Single head, single tail. (e.g.,

-Lauroyl-L-arginine ethyl ester - LAE).[1] -

Gemini: Two head groups and two tails linked by a spacer.

Part 2: The Antimicrobial Mechanism

The antimicrobial action of CAAS is not metabolic; it is physical. This reduces the likelihood of bacterial resistance.[4] The mechanism follows a kinetic "Pincer" model: Electrostatic Adsorption followed by Hydrophobic Insertion .

Step-by-Step Disruption

-

Adsorption: The cationic head group is electrostatically attracted to the anionic components of the bacterial cell wall (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive).

-

Integration: The hydrophobic tail seeks a non-polar environment, inserting itself into the lipid bilayer.

-

Disruption: As local concentration increases, the surfactant alters the curvature of the membrane, causing "micellization" of the bilayer. This leads to pore formation, leakage of intracellular

ions, and cell death.

Visualization: The Membrane Attack Pathway

Figure 1: The kinetic pathway of bacterial inactivation by cationic amino acid surfactants.

Part 3: Drug Delivery & Transfection Mechanisms[2]

In drug development, CAAS are utilized to complex with anionic genetic material (DNA/siRNA) to form lipoplexes .

The Proton Sponge Effect (Histidine-Specific)

For CAAS containing Histidine or pH-sensitive groups, the mechanism for escaping the endosome (the primary barrier to transfection) is unique:

-

Uptake: The lipoplex is endocytosed.

-

Acidification: The endosome acidifies (

). -

Buffering: The imidazole ring of Histidine absorbs protons, preventing acidification.

-

Swelling: To maintain charge neutrality,

ions and water influx into the endosome. -

Rupture: Osmotic pressure bursts the endosome, releasing the DNA payload into the cytosol.

Part 4: Critical Experimental Protocols

As a scientist, you must validate the physicochemical properties of your surfactant. The following protocols are designed for reproducibility and self-validation.

Protocol A: CMC Determination via Conductivity

Why this method? Conductivity provides a sharp inflection point for ionic surfactants, minimizing user error compared to surface tension methods.

Materials:

-

High-precision conductivity meter (e.g., Mettler Toledo SevenDirect).

-

Water bath maintained at

. -

Concentrated CAAS stock solution (e.g., 50 mM).

Workflow:

-

Baseline: Measure conductivity of

deionized water ( -

Titration: Add CAAS stock in small increments (

). -

Equilibration: Stir for 2 minutes; allow 1 minute for thermal equilibration.

-

Measurement: Record conductivity (

). -

Validation: Plot

vs. Concentration.-

Pre-CMC: Linear increase (free ions).

-

Post-CMC: Slope decreases (micelles are less mobile charge carriers).

-

Intersection: The CMC is the intersection of the two linear regression lines.

-

Figure 2: Logical workflow for determining Critical Micelle Concentration via conductivity.

Protocol B: Hemolysis Assay (Toxicity Screening)

Why this matters: If your surfactant lyses bacteria but also lyses Red Blood Cells (RBCs), it is a toxin, not a drug.

Protocol:

-

Preparation: Wash human erythrocytes (RBCs) 3x with PBS. Resuspend to 2% (v/v).

-

Incubation: Mix

RBC suspension + -

Controls:

-

Negative:[6] PBS (0% lysis).

-

Positive: 1% Triton X-100 (100% lysis).

-

-

Separation: Centrifuge at 1000g for 10 min.

-

Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin).

-

Calculation:

Part 5: Comparative Data Analysis

The following table summarizes the "Cut-Off" effect in antimicrobial activity and the efficiency of Gemini vs. Monomeric structures.

Table 1: Physicochemical & Antimicrobial Comparison of CAAS Variants

| Surfactant Class | Compound ID | Chain Length | CMC (mM) | MIC vs S. aureus ( | Hemolysis ( |

| Monomeric | LAE (Arginine) | 0.45 | 8.0 | ||

| Monomeric | Myristoyl-Arg | 0.12 | 4.0 | ||

| Monomeric | Palmitoyl-Arg | 0.03 | >32 (Solubility Limit) | N/A | |

| Gemini | Bis(Arg)- | 0.005 | 2.0 | ||

| Control | CTAB (Quat) | 0.92 | 1.0 |

Note: Data represents aggregated trends from Perez et al. and Infante et al. Gemini surfactants show superior antimicrobial potency (lower MIC) and thermodynamic stability (lower CMC) but require careful tuning to avoid high hemolytic activity.

References

-

Perez, L., et al. (2022). Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. National Institutes of Health. Link

-

Infante, M.R., et al. (2004). Amino acid-based surfactants: Structure–activity relationship studies.[7][8][9] Comptes Rendus Chimie.[8] Link

-

Alfa Chemistry. (2025). Methods to Determine Critical Micelle Concentration (CMC).[10]Link

-

Evans, B. (2023).[11] Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. National Institutes of Health (PMC). Link

-

MDPI. (2024). Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. haemoscan.com [haemoscan.com]

- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 7. mdpi.com [mdpi.com]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. orientjchem.org [orientjchem.org]

- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of Lauroyl Arginine Ethyl Ester Hydrochloride (LAE-HCl)

Executive Summary

Lauroyl Arginine Ethyl Ester Hydrochloride (LAE-HCl), commonly referred to as Ethyl Lauroyl Arginate, is a cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1][2][3][4] Unlike native amino acids, LAE-HCl lacks a zwitterionic character in physiological ranges due to the esterification of its alpha-carboxyl group and the amidation of its alpha-amino group.[1][2]

Key Physicochemical Parameters:

-

Isoelectric Point (pI): > 12.0 (Theoretical); behaves as a permanent cation at pH < 10.[1][2]

-

Critical Attribute: High hydrolytic instability at pH > 7, leading to the formation of N-α-lauroyl-L-arginine (LAS), a zwitterionic species with distinct pKa and pI values.[1][2]

This guide details the ionization profile of LAE-HCl, distinguishing it from its hydrolysis products, and provides validated protocols for characterization in drug delivery and antimicrobial formulations.[2]

Chemical Architecture & Ionization Logic

To understand the pKa and pI data of LAE-HCl, one must analyze its functional group modifications relative to free arginine.[2]

Structural Modifications

-

Alpha-Amino Group: Acylated with lauric acid (Amide linkage).[1][2] Effect: Non-ionizable; loses basicity.[1][2]

-

Alpha-Carboxyl Group: Esterified with ethanol (Ethyl ester).[1][2] Effect: Non-ionizable; loses acidity.[1][2]

-

Guanidino Side Chain: Unmodified. Effect: Remains highly basic (pKa ~10-11).[1][2]

The "Permanent Cation" Hypothesis

Because the anionic center (carboxyl) is blocked and the alpha-amine is neutral, the molecule carries a net positive charge solely due to the guanidinium group. Therefore, LAE-HCl does not possess a classical isoelectric point (pI) in the pH 1–10 range.[1][2] It only reaches a net zero charge when the guanidino group deprotonates (pH > 11), or if the ester hydrolyzes.

Hydrolysis and Species Evolution

In aqueous formulations, LAE-HCl degrades into N-α-lauroyl-L-arginine (LAS) .[1][2] LAS does have a free carboxyl group, restoring zwitterionic potential.[2]

Table 1: Comparative Ionization Data

| Species | Chemical State | Ionizable Groups | pKa Values | Isoelectric Point (pI) | Charge at pH 7.4 |

| LAE-HCl | Ethyl Ester (Intact) | Guanidino | ~10.5 (Base) | > 12.0 | +1 (Cationic) |

| LAS | Free Acid (Hydrolyzed) | Carboxyl, Guanidino | ~3.5 (Acid), ~10.5 (Base) | ~7.0 – 7.5 | ~0 (Zwitterionic) |

| L-Arginine | Native Amino Acid | 2.17, 9.04, 12.48 | 10.76 | +1 (Cationic) |

Critical Insight: Researchers often confuse the pI of the hydrolyzed species (LAS) with the intact surfactant (LAE).[2] If your Zeta potential data shows a pI ~7, your sample has likely hydrolyzed.[2]

Visualization: Species Transformation Pathway[1][2]

The following diagram illustrates the structural transition and charge states of LAE-HCl versus its hydrolysis product, LAS.

Figure 1: Hydrolytic degradation of LAE-HCl into LAS, shifting the molecule from a permanent cation to a pH-sensitive zwitterion.[1][2]

Experimental Protocols

To validate these values in your specific formulation matrix, use the following self-validating protocols.

Protocol A: Potentiometric Titration for pKa Determination

Objective: Determine the pKa of the guanidino group in LAE-HCl.[4] Challenge: LAE is a surfactant and may form micelles, which can shift apparent pKa values (surface pKa vs. bulk pKa).[2]

Reagents:

-

Analyte: 5 mM LAE-HCl solution in degassed water (below CMC if possible, or noted if above).

-

Titrant: 0.1 N NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

-

Blank: 0.1 M KCl without analyte.

Workflow:

-

System Prep: Calibrate pH electrode (pH 4.0, 7.0, 10.0). Purge sample with N2 to remove dissolved CO2 (which acts as a buffer).[1][2]

-

Acidification: Adjust sample pH to ~3.0 using HCl. (This ensures the system starts fully protonated, though LAE is already cationic).[2]

-

Titration: Add NaOH in 10 µL increments. Record pH after stabilization (drift < 1 mV/min).

-

Data Processing: Plot pH vs. Volume NaOH.

Protocol B: Zeta Potential Titration for "Effective" pI

Objective: Determine the surface charge behavior and detect hydrolysis.

Workflow:

-

Preparation: Prepare 0.1% w/v LAE-HCl in 1 mM NaCl.

-

Titration Loop: Measure Zeta potential from pH 3.0 to pH 12.0.

-

Interpretation:

Implications for Drug Development[2][6]

Formulation Stability

LAE-HCl is most stable at pH 3.0 – 5.0 .[1][2]

-

Risk: At pH > 7.0, ester hydrolysis accelerates.[2] The conversion to LAS (zwitterionic/anionic) can destabilize cationic liposomes or emulsions relying on LAE for charge stabilization.[2]

-

Mitigation: Use citrate or acetate buffers to maintain pH < 6.0 during shelf life.[1][2]

Antimicrobial Mechanism

The high pKa (~10.[2][3]5) ensures the guanidino group is protonated at all physiological pH levels.[2] This cationic charge is essential for its mechanism of action: electrostatic attraction to negatively charged bacterial cell membranes, followed by surfactant-mediated disruption.[1][2]

Analytical Interference

In HPLC methods, the lack of a chromophore (unless derivatized) and the high basicity can cause peak tailing on standard C18 columns.

-

Recommendation: Use chaotropic mobile phase additives (e.g., TFA or perchlorate) or high-pH stable columns to suppress silanol interactions.[1][2]

References

-

European Food Safety Authority (EFSA). (2007).[1][2][3] Scientific Opinion of the Panel on Food Additives... on a request from the Commission related to Ethyl Lauroyl Arginate as a food additive. The EFSA Journal. [Link][1][2]

-

Infante, M. R., et al. (1984).[1][2] Synthesis and properties of N-alpha-lauroyl-L-arginine ethyl ester hydrochloride. Journal of the American Oil Chemists' Society. (Primary source for synthesis and basic physicochemical data).[1][2][3][5]

-

Bakhshi, P., et al. (2021).[1][2] Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System.[1][2] Molecules.[1][2][4][6][5][7][8][9] (Detailed analysis of hydrolysis products and pKa/pI shifts). [Link]

-

PubChem. (2023).[1][2] Compound Summary: Ethyl lauroyl arginate HCl (CID 25229630).[1][2] National Library of Medicine.[1][2] [Link][1][2]

Sources

- 1. Nalpha-Lauroyl-L-arginine ethyl ester | C20H40N4O3 | CID 188214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fao.org [fao.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. metrohm.com [metrohm.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding Ethyl Lauroyl Arginate and its Metabolic Fate

An In-depth Technical Guide to the Metabolic Pathway of Ethyl Lauroyl Arginate (LAE) to Nα-Lauroyl-L-Arginine (LAS)

Ethyl lauroyl arginate (LAE), commercially known as Lauric Arginate (LAE®), is a cationic surfactant synthesized from the naturally occurring components L-arginine, lauric acid, and ethanol.[1][2] Recognized for its broad-spectrum antimicrobial efficacy and low toxicity, LAE has been approved as a preservative (E243) in food and cosmetic applications by global regulatory bodies, including the U.S. Food and Drug Administration (FDA), which classifies it as Generally Recognized as Safe (GRAS).[3][4][5][6]

The safety profile of LAE is intrinsically linked to its rapid and efficient metabolism within the human body. Upon oral ingestion, LAE is extensively hydrolyzed in the gastrointestinal tract before any significant systemic absorption of the parent compound can occur.[3] This biotransformation is not a simple degradation but a precise enzymatic conversion. The primary and most critical step in this pathway is the hydrolysis of the ethyl ester moiety, converting LAE into its principal metabolite, Nα-lauroyl-L-arginine (LAS), also known as lauroyl arginine.[1][2]

This guide provides a detailed technical exploration of this core metabolic pathway. We will dissect the enzymatic machinery responsible, present the pharmacokinetic consequences, and provide robust, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of LAE's biotransformation.

Section 1: The Core Metabolic Transformation: LAE to Lauroyl Arginine (LAS)

The metabolic journey of LAE begins almost immediately upon entry into the digestive system. The molecule undergoes a swift conversion that dictates its toxicological and pharmacokinetic profile.

The Hydrolysis Reaction: Cleavage of the Ethyl Ester Bond

The central reaction is the enzymatic hydrolysis of the ester bond linking the arginate headgroup to the ethyl group. This reaction yields two products: the surface-active metabolite Nα-lauroyl-L-arginine (LAS) and ethanol.[1][2]

This conversion is considered the first and primary stage of LAE's metabolic pathway.[1] While a secondary, minor pathway involving the cleavage of the amide bond to form L-arginine ethyl ester and lauric acid can occur, the formation of LAS is the predominant route.[2][4]

Enzymatic Catalysis: The Role of Carboxylesterases

The rapid and efficient hydrolysis of LAE points to catalysis by a specific class of enzymes: carboxylesterases (CES). These enzymes are members of the serine hydrolase superfamily and are crucial for the metabolism of a vast array of ester-containing drugs, prodrugs, and xenobiotics.[7]

-

Expertise & Causality: The choice to investigate carboxylesterases is based on their known function and location. Carboxylesterases, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are highly expressed in the liver and the small intestine—the primary sites of first-pass metabolism.[7] The observed rapid conversion of LAE in the upper intestine before substantial absorption occurs is a classic hallmark of metabolism by intestinal CES enzymes.[3] These enzymes catalyze the addition of water across the ester bond, a mechanism that efficiently converts the relatively lipophilic LAE into the more polar LAS, facilitating its subsequent metabolism and limiting systemic exposure to the parent compound.[7]

Visualizing the Complete Metabolic Cascade

While the conversion to LAS is the initial step, this metabolite is further broken down into endogenous components. The entire metabolic cascade ensures that LAE is ultimately reduced to compounds that are part of normal human physiology.[2][8]

Caption: The metabolic cascade of Ethyl Lauroyl Arginate (LAE).

Section 2: Pharmacokinetic Profile and Data

The rapid intestinal metabolism of LAE directly shapes its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, resulting in low systemic bioavailability of the intact molecule.

ADME Summary

-

Absorption: Oral bioavailability of LAE is very low. The molecule is largely hydrolyzed to LAS and ethanol in the intestine prior to absorption.[3]

-

Distribution: As LAE is minimally absorbed, its distribution is limited. The resulting metabolites, lauric acid and L-arginine, are endogenous substances that are widely distributed and utilized by the body.[2][8]

-

Metabolism: As detailed above, the primary metabolism is rapid hydrolysis in the gastrointestinal tract. The resulting L-arginine enters the urea cycle, while lauric acid enters normal fatty acid metabolism pathways.[2][4][8]

-

Excretion: The final metabolic products are excreted primarily as urea in urine and as carbon dioxide in expired air.[8]

Chemical Stability Data

While enzymatic activity is the primary driver of in vivo metabolism, the inherent chemical stability of LAE is also a key parameter, particularly for formulation and food processing. The hydrolysis of LAE is significantly influenced by pH and temperature.

| pH | Temperature | Half-life | Source(s) |

| pH 4 | 25°C | > 1 year | [1][2] |

| pH 7 | 25°C | 57 days | [1][2] |

| pH 9 | 25°C | 34 hours | [1][2] |

| Caption: Table 1. Chemical stability of LAE in aqueous solutions. |

Section 3: Methodologies for Studying the LAE to LAS Conversion

To empirically study the metabolic conversion of LAE to LAS, a well-defined experimental workflow is required. This involves simulating the physiological environment, performing the enzymatic assay, and accurately quantifying the parent compound and its metabolite.

Experimental Workflow Overview

The logical flow for an in vitro assessment of LAE metabolism is a multi-step process that ensures reproducible and accurate results.

Caption: Workflow for in vitro analysis of LAE metabolism.

Protocol 1: In Vitro Hydrolysis of LAE using Simulated Intestinal Fluid (SIF)

Causality & Trustworthiness: This protocol is designed to be a self-validating system for assessing metabolic stability. By using a standardized SIF preparation containing pancreatin (a source of digestive enzymes including esterases), we create a biorelevant environment that mimics the conditions of the upper intestine. Including a t=0 time point and a control incubation without the enzyme source allows for the differentiation between enzymatic and simple chemical hydrolysis.

Methodology:

-

Preparation of SIF Powder: Prepare fasted state simulated intestinal fluid (FaSSIF) powder according to established literature methods or obtain a commercial preparation. This typically contains bile salts, lecithin, and buffer salts.

-

SIF Working Solution: Dissolve the FaSSIF powder in a phosphate buffer (e.g., 50 mM, pH 6.5) to create the buffer base. Just prior to the experiment, add pancreatin to a final concentration of 100 U/mL. Pre-warm the complete solution to 37°C.

-

Substrate Preparation: Prepare a 10 mM stock solution of LAE in a suitable solvent like ethanol or DMSO.

-

Reaction Initiation: In a temperature-controlled shaker bath at 37°C, add a small volume of the LAE stock solution to the pre-warmed SIF to achieve a final LAE concentration of 100 µM. Mix immediately.

-

Time-Point Sampling: Aliquot 100 µL samples from the reaction mixture at specified time points (e.g., 0, 2, 5, 10, 30, and 60 minutes).

-

Reaction Quenching: Immediately add each 100 µL sample to a microcentrifuge tube containing 200 µL of ice-cold acetonitrile. This serves to precipitate the enzymes and halt the reaction.

-

Sample Processing: Vortex the quenched samples vigorously for 30 seconds. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Final Sample: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Analytical Quantification of LAE and LAS by HPLC-UV

Causality & Trustworthiness: High-Performance Liquid Chromatography is the gold standard for separating and quantifying small molecules in complex biological matrices.[9] A reverse-phase C18 column is selected for its ability to effectively separate the parent LAE from its more polar metabolite, LAS, based on their differing affinities for the nonpolar stationary phase. UV detection is a robust and widely available method suitable for these compounds. The protocol's trustworthiness is established by generating a multi-point standard curve for both the analyte (LAS) and the parent compound (LAE), ensuring accurate quantification across a range of concentrations.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

Gradient Program:

-

0-2 min: 20% B

-

2-12 min: Linear gradient from 20% to 80% B

-

12-14 min: Hold at 80% B

-

14-15 min: Linear gradient from 80% to 20% B

-

15-20 min: Hold at 20% B (re-equilibration)

-

-

-

Standard Preparation:

-

Prepare individual 1 mg/mL stock solutions of analytical grade LAE and LAS in acetonitrile.

-

From these stocks, create a series of mixed working standards in a 1:2 mixture of SIF buffer and acetonitrile to match the sample matrix. Recommended concentrations: 0.1, 0.5, 1, 5, 10, 50, and 100 µM.

-

-

Analysis and Quantification:

-

Inject the series of standards to generate a calibration curve (Peak Area vs. Concentration) for both LAE and LAS. The curve must have a correlation coefficient (r²) of >0.99 for valid quantification.

-

Inject the processed samples from Protocol 1.

-

Calculate the concentrations of LAE and LAS in the unknown samples by interpolating their peak areas from the respective standard curves.

-

Plot the concentration of LAE remaining versus time to determine the rate of disappearance and calculate its in vitro half-life.

-

Section 4: Conclusion and Future Directions

The metabolic pathway of ethyl lauroyl arginate is a clear example of "design for demise," where a bioactive molecule is rapidly transformed by the body's metabolic machinery into benign, endogenous components. The primary conversion to Nα-lauroyl-L-arginine, catalyzed by intestinal carboxylesterases, is the critical event that underpins its excellent safety profile. The methodologies outlined in this guide provide a robust framework for studying this transformation and quantifying its kinetics.

Future research in this area should focus on:

-

Isozyme Identification: Pinpointing the specific human carboxylesterase isozymes (e.g., hCE1, hCE2) responsible for LAE hydrolysis to better predict inter-individual variability and potential drug interactions.

-

Drug-Drug Interaction (DDI) Studies: Investigating whether LAE can act as a substrate or inhibitor for carboxylesterases, which could affect the metabolism of co-administered drugs that share this pathway.[7]

-

Quantitative Pharmacokinetic Modeling: Developing physiologically based pharmacokinetic (PBPK) models to simulate LAE metabolism and predict its behavior under various physiological and dietary conditions.

References

-

Ethyl lauroyl arginate - FAO.org. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

APPLICATION A1015 Ethyl LAUROYL ARGINATE AS A FOOD ADDITIVE ASSESSMENT REPORT. (2009). Food Standards Australia New Zealand. [Link]

-

Czakaj, A., et al. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules. [Link]

-

Wang, S., et al. (2022). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers in Microbiology. [Link]

-

Ethyl lauroyl arginate. (n.d.). In Wikipedia. Retrieved March 4, 2026. [Link]

-

Nerin, C., et al. (n.d.). Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems. Earthworm Express. [Link]

- Production and purification process of lauroyl arginine ethyl ester hydrochloride. (n.d.).

-

ETHYL LAUROYL ARGINATE. (n.d.). Ataman Kimya. [Link]

-

ETHYL LAUROYL ARGINATE. (2008). FAO JECFA Monographs 5. [Link]

-

Ethyl Lauroyl Arginate HCl for Natural Preservation. (2011). Cosmetics & Toiletries. [Link]

-

Wang, S., et al. (2022). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers in Microbiology. [Link]

-

EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019). Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use. EFSA Journal. [Link]

-

EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019). Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use. EFSA Journal. [Link]

-

Caner, C., et al. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. PubMed. [Link]

-

Muriel-Galet, V., et al. (2015). Ethyl Lauroyl Arginate: Usage and Potential in Antimicrobial Packaging. ResearchGate. [Link]

-

Caner, C., et al. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. ResearchGate. [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. earthwormexpress.com [earthwormexpress.com]

- 9. fao.org [fao.org]

Toxicology Profile of N-Lauroylarginine Metabolites: A Technical Guide

Executive Summary

N-lauroyl-L-arginine (LAS) is the primary, transient metabolite of ethyl-N-lauroyl-L-arginate (LAE), a widely utilized amino acid-based cationic surfactant with broad-spectrum antimicrobial properties. Understanding the toxicological and pharmacokinetic profile of LAS is critical for researchers developing novel food preservatives, cosmetic formulations, and pharmaceutical excipients. This whitepaper synthesizes the metabolic fate, toxicological endpoints, and validated experimental protocols for assessing LAS, demonstrating its high safety margin and rapid degradation into endogenous compounds.

Pharmacokinetic Context and Biotransformation

Upon ingestion or systemic exposure, the parent compound LAE does not persist in its original form. It undergoes rapid enzymatic hydrolysis mediated by ubiquitous tissue and plasma esterases. The cleavage of the ethyl ester bond yields the primary metabolite, N-lauroyl-L-arginine (LAS) ().

Because LAS is a transient intermediate, its toxicological profile is intrinsically linked to its rapid subsequent degradation. Amidase enzymes cleave the amide bond of LAS, producing lauric acid and L-arginine. These terminal metabolites enter standard endogenous metabolic pathways: lauric acid undergoes

Metabolic degradation pathway of LAE to LAS and endogenous compounds.

Toxicological Profile of N-Lauroylarginine (LAS)

The safety of LAS has been rigorously evaluated to ensure that this primary metabolite does not induce systemic toxicity, genotoxicity, or developmental abnormalities.

Acute and Repeat-Dose Toxicity LAS exhibits an exceptionally low acute toxicity profile. In mammalian models, the LD50 exceeds 2000 mg/kg. Repeat-dose dietary studies of the parent compound LAE (which acts as an in vivo generator for LAS) established a No Observed Adverse Effect Level (NOAEL) of approximately 442 to 502 mg/kg bw/day. The limiting factor at higher doses was not target-organ toxicity, but rather a slight delay in vaginal opening in rats—a secondary physiological effect attributed to reduced maternal body weight gain and palatability issues, rather than direct endocrine disruption ().

Genotoxicity LAS has been extensively tested for mutagenic potential. Ames testing (bacterial reverse mutation) and in vitro mammalian chromosome aberration tests confirm that LAS does not intercalate DNA or induce structural chromosomal damage.

Quantitative Data Summary

The following table synthesizes the core toxicological endpoints for LAS and its parent compound.

| Study Type | Test Material | Test System | Key Endpoint / Finding | Result / NOAEL |

| Toxicokinetics | 14C-LAE | Rat (In vivo) | Plasma clearance & mass balance | >99% excreted (urine/feces) |

| Acute Toxicity | LAS | Rat (In vivo) | Mortality & gross pathology | LD50 > 2000 mg/kg |

| Genotoxicity | LAS | S. typhimurium | Point mutations (Ames Test) | Negative (with/without S9) |

| Genotoxicity | LAS | CHO Cells | Chromosome aberration | Negative |

| Repro/Dev Toxicity | LAE (Yielding LAS) | Rat (2-Generation) | Delayed vaginal opening | NOAEL: 442 mg/kg bw/day |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the field-proven protocols for assessing LAS pharmacokinetics and genotoxicity. These protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: In Vivo Toxicokinetic Profiling via Radiolabeling

Purpose: To quantify the half-life of LAS and prove the absence of tissue accumulation.

Causality & Design: We utilize 14C-radiolabeling specifically on the arginine moiety. This allows precise tracking of the polar headgroup. A mass-balance validation step ensures that total radioactivity in excreta and carcass sums to

Step-by-Step Workflow:

-

Dosing : Administer a single oral gavage dose of 14C-LAE (e.g., 20 mg/kg) suspended in a vehicle (e.g., 1% methylcellulose) to Sprague-Dawley rats.

-

Sampling : Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces in metabolic cages over 72 hours.

-

Extraction : Centrifuge blood at 3000 x g (4°C) to isolate plasma. Extract metabolites using a 50:50 Methanol/Water mixture containing 0.1% Trifluoroacetic acid (TFA). Expert Insight: TFA is strictly required as an ion-pairing agent; because LAS is an amphiphilic cationic surfactant, TFA neutralizes the charge, preventing severe peak tailing on C18 stationary phases.

-

Separation & Detection : Inject the extract onto an HPLC system coupled with a Radioisotope Detector (HPLC-RAD). Use a reverse-phase C18 column with a gradient elution of water/acetonitrile.

-

Validation : Calculate the total radioactive recovery. The protocol is validated only if recovery is

95%.

Workflow for in vivo radiolabeled toxicokinetic profiling of LAS.

Protocol 2: Genotoxicity Assessment (Ames Test for LAS)

Purpose: To confirm that LAS and its transient hepatic metabolites do not induce point mutations. Causality & Design: The S9 fraction (hepatic post-mitochondrial supernatant from Aroclor 1254-induced rats) is mandatory. While LAS itself is non-mutagenic, its rapid in vivo cleavage could theoretically yield reactive intermediates. The S9 fraction ensures these transient metabolites are generated in vitro and exposed to the tester strains, making the assay a self-validating screen for both parent and metabolite toxicity.

Step-by-Step Workflow:

-

Strain Preparation : Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Test Article Preparation : Dissolve LAS in sterile dimethyl sulfoxide (DMSO) to achieve a concentration gradient (e.g., 50 to 5000

g/plate ). -

Metabolic Activation : Prepare the S9 mix containing 10% S9 fraction, NADP, and glucose-6-phosphate in a phosphate buffer.

-

Plating (Pre-incubation Method) : Combine 0.1 mL of the bacterial culture, 0.1 mL of LAS solution, and 0.5 mL of S9 mix (or buffer for non-activated controls). Incubate at 37°C for 20 minutes to allow metabolic conversion.

-

Overlay : Add 2.0 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

-

Incubation & Scoring : Incubate plates at 37°C for 48 hours. Count revertant colonies. The protocol is validated by the expected spike in colonies in positive control plates (e.g., 2-aminoanthracene).

Regulatory Grounding and ADI Derivation